1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one

Description

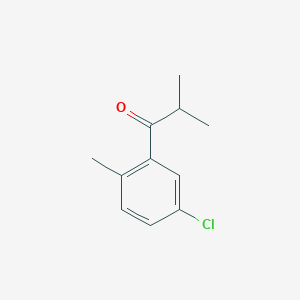

1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₁H₁₁ClO (molecular weight: ~182.66 g/mol). Its structure consists of a propan-1-one backbone substituted with a 2-methyl group and a 5-chloro-2-methylphenyl group at the carbonyl carbon. The chloro and methyl substituents on the aromatic ring influence its electronic and steric properties, making it distinct from simpler aryl ketones.

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNZHEWCIWJZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methylbenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: 5-Chloro-2-methylbenzoic acid.

Reduction: 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., in ) increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions or condensations.

- Electron-Donating Groups (EDGs): Methoxy or amino groups (e.g., ) reduce carbonyl reactivity but improve solubility in polar solvents.

Physical Properties

- Melting/Boiling Points: Data are sparse for the target compound, but analogs suggest trends: Chloro-substituted derivatives (e.g., ) are often liquids at room temperature due to reduced symmetry and weaker crystal packing. Amino-substituted analogs (e.g., ) may crystallize as solids due to hydrogen bonding.

- Solubility: Methoxy groups () enhance solubility in ethanol or acetone, while halogenated derivatives () favor non-polar solvents like hexane.

Biological Activity

1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one, commonly referred to as a substituted ketone, has garnered attention in various fields of biological and medicinal chemistry. This compound's unique structure allows it to interact with biological systems in ways that may lead to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one is , with a molecular weight of approximately 222.68 g/mol. The presence of the chloro group and the methyl groups on the phenyl ring contributes to its reactivity and interaction with biological targets.

The biological activity of 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one is primarily attributed to its ability to modulate various biochemical pathways. The compound likely interacts with specific receptors or enzymes, influencing cellular signaling pathways. This interaction may result in:

- Antimicrobial Activity : The compound has been investigated for its potential antibacterial and antifungal properties, which could be linked to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

- Neurological Effects : Preliminary studies suggest that this compound may have implications in treating neurological disorders by modulating neurotransmitter systems.

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one:

Case Studies

Several studies have explored the biological implications of 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a novel antimicrobial agent .

- Neuroprotective Effects : Research involving animal models of neurodegeneration indicated that treatment with this compound resulted in reduced neuronal damage and improved cognitive function, suggesting a role in neuroprotection .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that 1-(5-Chloro-2-methylphenyl)-2-methylpropan-1-one induced apoptosis in several cancer cell lines, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.